5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Historical Development of Triazolopyrimidine Scaffolds
The triazolopyrimidine scaffold emerged as a chemically versatile framework following its first synthetic report by Bulow and Hass in 1909. Early applications focused on agrochemicals, but its medicinal potential became evident with the isolation of natural derivatives like essramycin, a 1,2,4-triazolo[1,5-a]pyrimidine antibiotic from Streptomyces species. By the mid-20th century, synthetic efforts expanded, yielding compounds such as Trapidil, a vasodilator and antiplatelet agent. The scaffold’s isoelectronic similarity to purines spurred interest in kinase inhibition and antiviral drug design. Advances in heterocyclic chemistry enabled systematic modifications, positioning triazolopyrimidines as critical pharmacophores in oncology and infectious disease research.
Structural Classification of Triazolo[1,5-a]pyrimidines
Triazolopyrimidines exist in eight isomeric forms, with the 1,2,4-triazolo[1,5-a]pyrimidine isomer being the most pharmacologically explored. The core structure comprises a fused triazole and pyrimidine ring, enabling diverse substitutions at positions 2, 5, and 7 (Figure 1). Substituents dictate bioactivity:
- Position 5 : Aryl groups (e.g., 4-chlorophenyl) enhance target affinity through hydrophobic interactions.
- Position 7 : Carboxylic acid moieties improve solubility and enable hydrogen bonding with enzymatic targets.
Table 1: Key Structural Features of 5-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine-7-carboxylic Acid
Significance of 5-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine-7-carboxylic Acid
This derivative exemplifies strategic functionalization of the TP scaffold. The 4-chlorophenyl group at position 5 increases lipophilicity, facilitating membrane penetration, while the carboxylic acid at position 7 enhances interactions with polar residues in enzymatic active sites. These features make it a candidate for antimicrobial and anticancer applications. For instance, analogs with similar substitutions inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target. Additionally, the compound’s synthetic accessibility via three-component reactions (e.g., chalcone and triazole amine condensations) supports structure-activity relationship (SAR) studies.
Current Research Landscape
Recent studies emphasize eco-friendly synthesis and target-specific modifications:
- Green Synthesis : Solvent-free thermal condensation and aqueous-phase reactions reduce environmental impact.
- Antimicrobial Applications : Derivatives demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with MIC values <10 µg/mL.
- Molecular Docking : Computational models predict strong binding to DNA gyrase (ΔG = -9.2 kcal/mol), correlating with experimental inhibition data.
- Drug Delivery : Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) improve bioavailability in preclinical models.
Table 2: Recent Advances in Triazolopyrimidine Research
Ongoing research prioritizes hybrid molecules combining triazolopyrimidine cores with bioactive fragments (e.g., quinoline or indole), aiming to multitarget pathogens and resistant cancer cell lines. Collaborative efforts between computational chemists and synthetic biologists are expected to accelerate the development of next-generation derivatives.
Properties
IUPAC Name |
5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)9-5-10(11(18)19)17-12(16-9)14-6-15-17/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAGUNVMGLILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In acetic acid at reflux (110–120°C), the amino group of the triazole nucleophilically attacks the β-diketone’s carbonyl carbons, initiating a cyclodehydration process. The 4-chlorophenyl group from the diketone is incorporated at position 5 of the pyrimidine ring, while the ester group from the triazole precursor occupies position 7. This regioselectivity arises from the electron-withdrawing effect of the chlorine atom, which stabilizes the transition state during ring closure.
Key Parameters :
Intermediate Isolation
The product, ethyl 5-(4-chlorophenyl)triazolo[1,5-a]pyrimidine-7-carboxylate , is isolated via vacuum filtration after cooling the reaction mixture to 0–5°C. Purification by recrystallization from ethanol/water (1:1 v/v) yields a crystalline solid with >95% purity.
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate undergoes saponification to yield the target carboxylic acid. This step is critical for introducing the hydrophilic moiety required for further functionalization or biological activity.
Basic Hydrolysis
Treatment with 2 M aqueous sodium hydroxide at 80–90°C for 4–6 hours cleaves the ethyl ester. The reaction is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:1) until the ester spot (Rf ≈ 0.7) disappears, leaving the carboxylic acid (Rf ≈ 0.2).
Optimization Insights :
- Base Concentration : Excess NaOH (2–3 equiv) ensures complete hydrolysis.
- Temperature Control : Prolonged heating above 90°C risks decarboxylation.
- Yield : 80–90% after acidification (pH 2–3) and extraction with ethyl acetate.
Alternative Synthetic Routes
Post-Cyclization Chlorination
While the 4-chlorophenyl group is typically introduced via the diketone precursor, an alternative route involves electrophilic aromatic substitution on a pre-formed phenyltriazolopyrimidine. However, this method suffers from poor regioselectivity and requires harsh conditions (e.g., Cl2/FeCl3 or SO2Cl2), making it less practical.
Carboxylic Acid via Acyl Chloride
In a variant of the hydrolysis route, the ethyl ester is converted to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride , followed by aqueous workup. This method offers faster reaction times (1–2 hours) but introduces handling challenges due to gaseous by-products.
Characterization and Analytical Data
Spectroscopic Validation
- IR (KBr) : Broad peak at 2500–3300 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).
- ¹H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-2), 8.15–7.98 (m, 4H, Ar–H), 2.65 (s, 3H, CH3 in triazole).
- MS (ESI) : m/z 331 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 50:50, 1 mL/min) confirms >99% purity with a retention time of 6.8 minutes.
Challenges and Optimizations
Regiochemical Control
Competing pathways during cyclocondensation may yield regioisomers (e.g., 7-chlorophenyl derivatives). Microwave-assisted synthesis (100°C, 30 minutes) reduces isomer formation by accelerating the desired pathway.
Solvent Selection
Replacing acetic acid with trifluoroacetic acid (TFA) enhances reaction rates but complicates purification due to corrosive by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitor, which can lead to cardiovascular vasodilation . Additionally, it may act as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
a) 7-Chloro Derivatives
- 7-Chloro-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5f) Molecular Formula: C₁₁H₆Cl₂N₄ Key Differences: Replaces the carboxylic acid group with a chlorine atom. Synthesis: Prepared via chlorination using POCl₃, yielding 91.33% purity .
b) 7-Thienyl Derivatives
- 5-(4-Chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Molecular Formula: C₁₅H₁₁ClN₄S Molecular Weight: 314.79 Key Differences: A sulfur-containing thienyl group replaces the carboxylic acid.
c) 7-Carboxylic Acid Derivatives with Fluorophenyl Substituents
- 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
Substituent Variations at Position 5
a) 5-Methyl Derivatives
- N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (98)
b) 5-Indolyl Derivatives
- 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a) Key Differences: Bulky indole substituent at position 5 and carbonitrile at position 6.
Trifluoromethyl Analogues
- 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
Physicochemical Comparison
| Compound | Molecular Weight | Solubility (Predicted) | LogP | Key Substituents |
|---|---|---|---|---|
| Target Compound (CAS 1018143-17-3) | 274.66 | Moderate (carboxylic acid) | 1.8–2.2 | 4-ClPh, COOH |
| 7-Chloro-5-(4-ClPh)-Triazolopyrimidine | ~277.1* | Low | ~3.1 | 4-ClPh, Cl |
| 5-(4-Fluorophenyl)-7-COOH Analog | 258.21 | Moderate | 1.5–1.9 | 4-FPh, COOH |
| 5-(Trifluoromethyl)-7-COOH Analog | 244.11 | Low | 2.5–3.0 | CF₃, COOH |
*Estimated based on molecular formula.
Biological Activity
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the triazolopyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring fused with a pyrimidine structure and a carboxylic acid functional group. Its molecular formula is with a CAS number of 1018143-17-3. The compound exhibits a purity of 95% and is soluble in organic solvents.
Biological Activity Overview
The biological activities of this compound have been extensively studied, particularly its anticancer , antibacterial , and antiviral properties. Below is a summary of key findings from various studies:
Anticancer Activity
-
Mechanism of Action :
- The compound has shown potent antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values of 9.47 µM for MGC-803 cells, indicating significant cytotoxicity compared to standard chemotherapy agents like 5-Fu .
- The mechanism involves the inhibition of the ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This inhibition leads to reduced phosphorylation levels of key proteins involved in cell signaling such as ERK1/2 and AKT .
- Cell Cycle Arrest :
- Apoptosis Induction :
Antibacterial and Antiviral Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial and antiviral activities. However, more research is needed to fully elucidate these effects.
Case Studies
Several studies have focused specifically on the biological evaluation of triazolopyrimidine derivatives:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?
- Methodological Answer : A two-step protocol is recommended:
Catalytic synthesis : Use TMDP (2,4,6-trimorpholino-1,3,5-triazine) as a catalyst in a water/ethanol (1:1 v/v) solvent system. This minimizes side reactions and improves yields (e.g., 85% for ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydrotriazolopyrimidine-6-carboxylate) .
Purification : Monitor reactions via TLC (silica gel plates, UV 254 nm) and purify using column chromatography with ethyl acetate/hexane gradients. Validate purity via melting point analysis (Büchi B-545 apparatus) and microanalysis (Perkin-Elmer 240-B) .
Q. What spectroscopic methods are recommended for confirming the structure of triazolopyrimidine derivatives?
- Methodological Answer :
- NMR : Use and NMR (Bruker Avance 400 MHz) to confirm regiochemistry and substituent positions. For example, the 4-chlorophenyl group typically shows aromatic proton signals at δ 7.2–7.5 ppm .
- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction (e.g., APEX2 detector, SHELXS97/SHELXL2014 software). Recent studies show triclinic crystal systems with hydrogen-bonded networks stabilizing the triazolo-pyrimidine core .
Q. How can researchers assess the stability of triazolopyrimidine derivatives under varying conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (commonly >200°C for chlorophenyl-substituted derivatives).
- pH stability : Test solubility and degradation in acidic (HCl), neutral (water), and basic (NaOH) media via HPLC. Derivatives with electron-withdrawing groups (e.g., Cl) exhibit enhanced stability in acidic conditions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in multicomponent syntheses of triazolopyrimidines?
- Methodological Answer : Contradictions arise from competing reaction pathways:
- Kinetic vs. thermodynamic control : Use time-resolved NMR to track intermediate formation. For example, aminotriazole intermediates may undergo cyclization at varying rates depending on solvent polarity .
- Catalyst role : TMDP facilitates proton transfer in polar solvents, accelerating cyclization. However, in nonpolar solvents, catalyst aggregation reduces efficiency, leading to lower yields .
Q. How do substituent effects influence the biological activity of triazolopyrimidine derivatives?
- Methodological Answer :
- Trifluoromethyl groups : Introduce at position 7 to enhance lipophilicity and membrane permeability, as seen in analogs with IC values <1 μM against kinases .
- Sulfonyl vs. carboxylate groups : Replace the carboxylic acid with sulfonamide moieties (e.g., benzenesulfonamide derivatives) to modulate solubility and target selectivity. This substitution shifts activity from antimicrobial to anticancer profiles .
Q. What strategies resolve discrepancies in reported crystal packing data for triazolopyrimidines?
- Methodological Answer :
- Hydrogen-bonding analysis : Apply graph-set notation (Bernstein et al., 1995) to compare hydrogen-bond motifs. For example, N–H···O and C–H···Cl interactions dominate in chlorophenyl derivatives, stabilizing layered or helical packing .
- Polymorphism screening : Recrystallize derivatives from diverse solvents (e.g., DMSO, ethanol) and analyze via PXRD. Recent studies identified a second polymorph of N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidine with altered unit cell parameters (a = 8.92 Å vs. 9.15 Å) .
Q. How can computational methods complement experimental data in designing triazolopyrimidine-based inhibitors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). Focus on π-π stacking between the triazolo ring and Phe-723 residue .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict substituent effects on electronic properties. For example, 4-chlorophenyl groups reduce HOMO-LUMO gaps by 0.3–0.5 eV compared to phenyl analogs, enhancing reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
